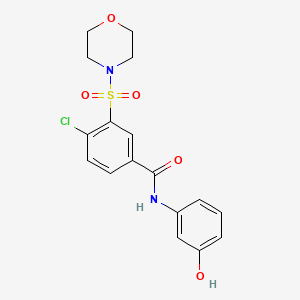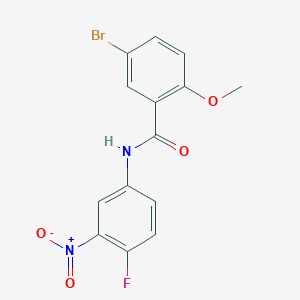![molecular formula C17H19Cl2NO B6083564 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been shown to have both advantages and limitations in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, this compound prevents the synthesis of essential fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, this compound has been shown to have anti-inflammatory and antifungal properties. Triclosan has also been shown to have estrogenic effects, which can affect the reproductive system and may have implications for human health.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has a number of advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to inhibit bacterial fatty acid synthesis. However, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol also has a number of limitations, including its potential for toxicity and its potential to interfere with other laboratory assays. Additionally, this compound has been shown to be unstable in certain conditions, which can affect its effectiveness in laboratory experiments.
Orientations Futures
There are a number of future directions for 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol research. One area of focus is the development of new antimicrobial agents that can overcome the limitations of this compound. Another area of focus is the study of the environmental and health effects of this compound and other antimicrobial agents. Additionally, there is a need for further research on the mechanism of action of this compound and its potential for toxicity. Finally, there is a need for further research on the development of new laboratory assays that can accurately measure the effectiveness of this compound and other antimicrobial agents.
Méthodes De Synthèse
Triclosan can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with allyl bromide to produce 2,4-dichloro-3-allylphenol. The resulting compound is then reacted with 3-aminobutylamine to produce 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and has been used in a variety of laboratory experiments. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. Triclosan has also been used in studies on the effects of antimicrobial agents on the environment and on the development of antibiotic resistance.
Propriétés
IUPAC Name |
4-[3-[(3,4-dichlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-7-15(21)8-5-13)20-11-14-6-9-16(18)17(19)10-14/h4-10,12,20-21H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDHBOKIQNINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)


![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)